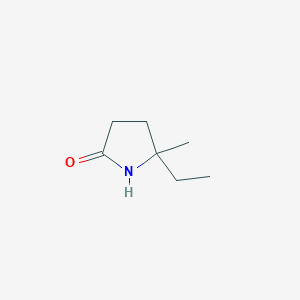
2-Fluoro-6-(pyrimidin-2-yl)benzoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H7FN2O2·HCl It is a derivative of benzoic acid, where the benzoic acid core is substituted with a fluorine atom at the 2-position and a pyrimidin-2-yl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 2-fluorobenzoic acid, is halogenated to introduce a halide group (e.g., bromine or iodine) at the 6-position.
Suzuki-Miyaura Coupling: The halogenated 2-fluorobenzoic acid is then coupled with a pyrimidin-2-yl boronic acid or boronate ester in the presence of a palladium catalyst and a base (e.g., potassium carbonate) in an appropriate solvent (e.g., toluene or ethanol).
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of catalysts, solvents, and reaction conditions to ensure scalability and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrimidin-2-yl group can engage in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atom and pyrimidin-2-yl group can enhance binding affinity and selectivity through various interactions, including hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a pyrimidin-2-yl group.
2-Fluoro-6-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridin-2-yl group instead of a pyrimidin-2-yl group.
2-Fluoro-6-(pyrimidin-4-yl)benzoic acid: Similar structure but with a pyrimidin-4-yl group instead of a pyrimidin-2-yl group.
Uniqueness
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid hydrochloride is unique due to the specific positioning of the fluorine atom and the pyrimidin-2-yl group, which can influence its reactivity and binding properties. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Eigenschaften
Molekularformel |
C11H8ClFN2O2 |
|---|---|
Molekulargewicht |
254.64 g/mol |
IUPAC-Name |
2-fluoro-6-pyrimidin-2-ylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C11H7FN2O2.ClH/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10;/h1-6H,(H,15,16);1H |
InChI-Schlüssel |
CWCLCHZCCIMZGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)



![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)



![4-[2-[(Aminooxy)methyl]phenyl]morpholine](/img/structure/B13592856.png)
